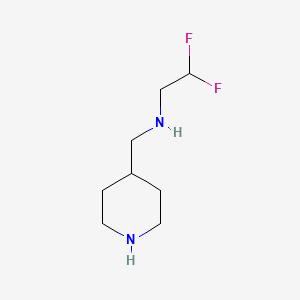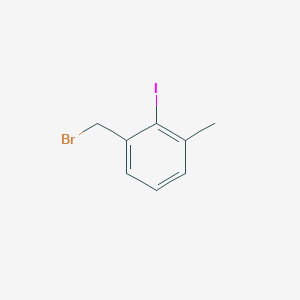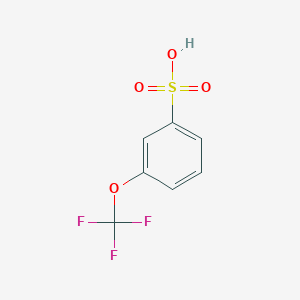
3-(Trifluoromethoxy)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)benzenesulfonic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of benzenesulfonic acid derivatives using trifluoromethoxylation reagents
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)benzenesulfonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different functional groups on the benzene ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acid derivatives, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
3-(Trifluoromethoxy)benzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethoxy groups into target molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation and tissue damage . The molecular targets and pathways involved in its action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Trifluoromethoxy)benzenesulfonic acid include other trifluoromethoxy-substituted benzenesulfonic acids and related derivatives .
Uniqueness
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications where these characteristics are desired, such as in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H5F3O4S |
|---|---|
Molecular Weight |
242.17 g/mol |
IUPAC Name |
3-(trifluoromethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9,10)14-5-2-1-3-6(4-5)15(11,12)13/h1-4H,(H,11,12,13) |
InChI Key |
PIZNNZLJJDHSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


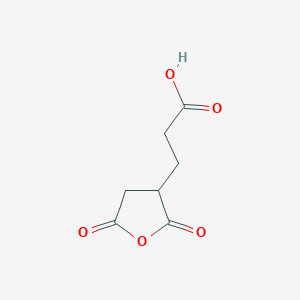
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
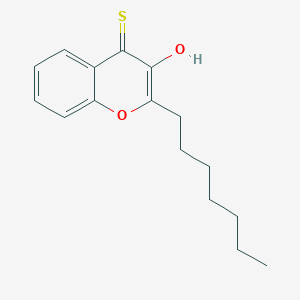
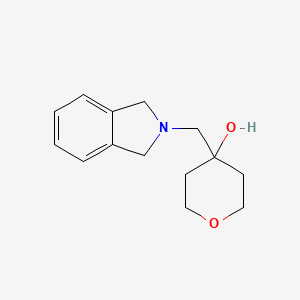
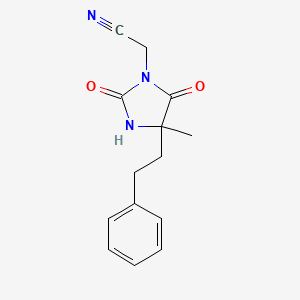
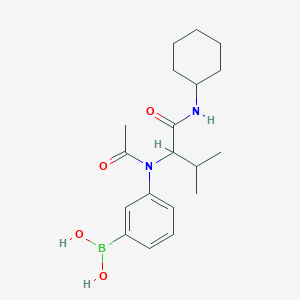
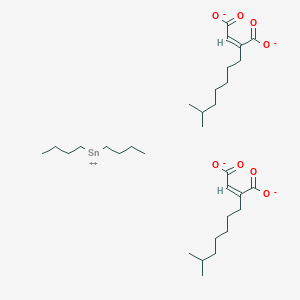
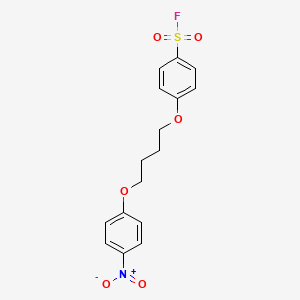
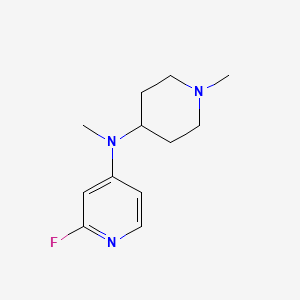
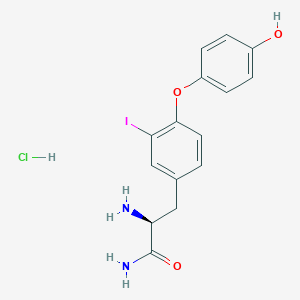
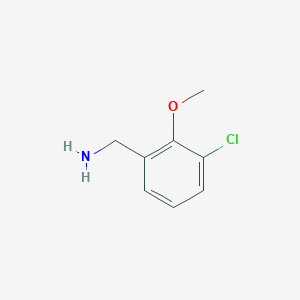
![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)
